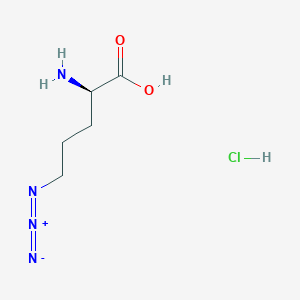
Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate” is a chemical compound with the linear formula C13H15NO4 . It is primarily used as an intermediate in the manufacture of pharmaceutical and agrochemical products .
Physical And Chemical Properties Analysis
“this compound” is a crystalline powder with a molecular weight of 331.26 g/mol .Aplicaciones Científicas De Investigación
Methyl Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate(benzyloxycarbonylamino)cyclopropanecarboxylate is used in a variety of scientific research applications. It is used to synthesize peptide-based drugs and other pharmaceuticals, as well as in the synthesis of peptide and peptidomimetic molecules. It is also used in the synthesis of peptide-based inhibitors, as well as in the synthesis of peptide-based prodrugs.
Mecanismo De Acción
Methyl Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate(benzyloxycarbonylamino)cyclopropanecarboxylate acts as a catalyst in the synthesis of peptide-based drugs and other pharmaceuticals. It facilitates the formation of peptide bonds between amino acids, which leads to the formation of peptide-based drugs and other pharmaceuticals.
Biochemical and Physiological Effects
Methyl this compound(benzyloxycarbonylamino)cyclopropanecarboxylate has no known biochemical or physiological effects. It is used solely as a reagent in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate(benzyloxycarbonylamino)cyclopropanecarboxylate has several advantages for use in laboratory experiments. It is a colorless solid that is soluble in polar organic solvents, making it easy to use and store. It is also a relatively inexpensive reagent. However, it has several limitations. It is highly reactive, and can easily react with other compounds in the reaction mixture. It also has a relatively low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
Future research on methyl Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate(benzyloxycarbonylamino)cyclopropanecarboxylate could focus on the development of new synthesis methods and new applications. For example, research could be conducted to explore the use of methyl this compound(benzyloxycarbonylamino)cyclopropanecarboxylate in the synthesis of peptide-based inhibitors or prodrugs. Additionally, research could be conducted to explore the use of methyl this compound(benzyloxycarbonylamino)cyclopropanecarboxylate in the synthesis of peptide-based vaccines. Finally, research could be conducted to explore the use of methyl this compound(benzyloxycarbonylamino)cyclopropanecarboxylate in the synthesis of peptide-based therapeutics.
Métodos De Síntesis
Methyl Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate(benzyloxycarbonylamino)cyclopropanecarboxylate is typically synthesized via a two-step process. The first step involves the reaction of benzyl amine with cyclopropanecarboxylic acid to form benzyloxycarbonylamino cyclopropanecarboxylic acid. The second step involves the esterification of the acid with methyl alcohol to form methyl this compound(benzyloxycarbonylamino)cyclopropanecarboxylate.
Safety and Hazards
“Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)10-7-11(10)14-13(16)18-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUAAHZTNAGKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














